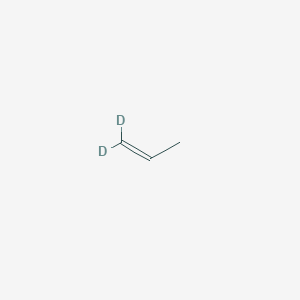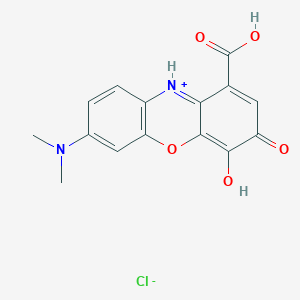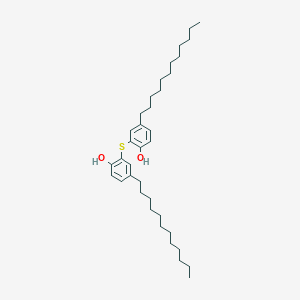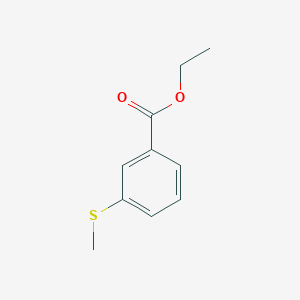
Ethyl 3-methylsulfanylbenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-methylsulfanylbenzoate is an organic compound with the chemical formula C10H12O2S. It is commonly used as a flavoring agent in the food industry and as a fragrance in the cosmetic industry. However, it also has potential applications in scientific research due to its unique chemical properties. In
Mécanisme D'action
The mechanism of action of ethyl 3-methylsulfanylbenzoate is not fully understood. However, it is believed to exert its antioxidant and anti-inflammatory effects through the inhibition of reactive oxygen species and the modulation of various signaling pathways in the body.
Effets Biochimiques Et Physiologiques
Studies have shown that ethyl 3-methylsulfanylbenzoate has a range of biochemical and physiological effects. It has been found to reduce oxidative stress and inflammation in various cell types, including human skin cells and liver cells. It has also been shown to increase the activity of antioxidant enzymes in the body, such as superoxide dismutase and catalase.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using ethyl 3-methylsulfanylbenzoate in lab experiments is its low toxicity. It has been found to be relatively safe for use in cell culture and animal studies. However, its solubility in water is limited, which may limit its use in certain experiments. Additionally, more research is needed to fully understand its mechanism of action and potential side effects.
Orientations Futures
There are several potential future directions for the use of ethyl 3-methylsulfanylbenzoate in scientific research. One area of interest is its potential use in the development of new drugs for the treatment of various diseases, such as cancer and neurodegenerative disorders. It may also have applications in the development of new materials, such as biodegradable polymers and coatings. Further research is needed to fully explore its potential in these areas.
Méthodes De Synthèse
The synthesis of ethyl 3-methylsulfanylbenzoate can be achieved through a reaction between 3-methylthiophene-2-carboxylic acid and ethanol in the presence of a catalyst such as sulfuric acid. The reaction results in the formation of ethyl 3-methylsulfanylbenzoate and water. The purity of the product can be improved through recrystallization.
Applications De Recherche Scientifique
Ethyl 3-methylsulfanylbenzoate has been found to have potential applications in scientific research. It has been shown to exhibit antioxidant and anti-inflammatory properties, making it a promising candidate for the development of new drugs for the treatment of various diseases. It has also been studied for its potential use in the development of new materials, such as polymers and coatings.
Propriétés
Numéro CAS |
1442-02-0 |
|---|---|
Nom du produit |
Ethyl 3-methylsulfanylbenzoate |
Formule moléculaire |
C10H12O2S |
Poids moléculaire |
196.27 g/mol |
Nom IUPAC |
ethyl 3-methylsulfanylbenzoate |
InChI |
InChI=1S/C10H12O2S/c1-3-12-10(11)8-5-4-6-9(7-8)13-2/h4-7H,3H2,1-2H3 |
Clé InChI |
DXATWXQPWLCGPA-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC(=CC=C1)SC |
SMILES canonique |
CCOC(=O)C1=CC(=CC=C1)SC |
Autres numéros CAS |
1442-02-0 |
Synonymes |
ethyl 3-methylsulfanylbenzoate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



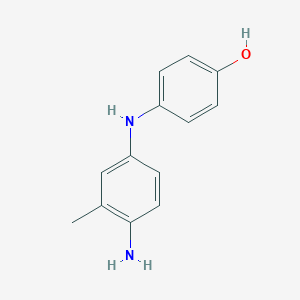
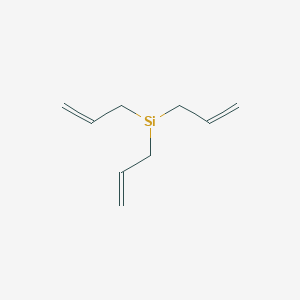
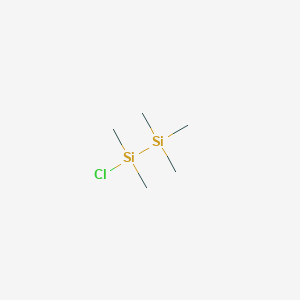
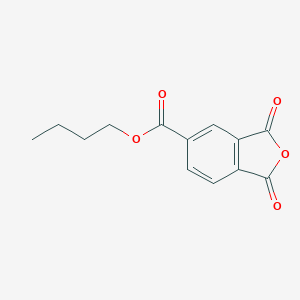
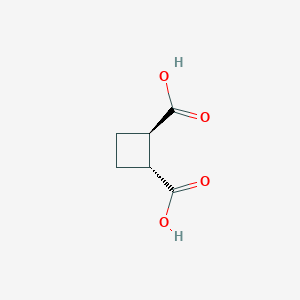
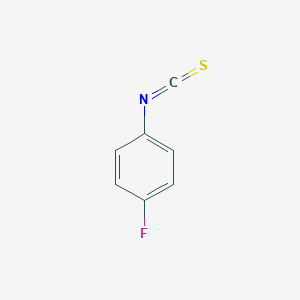
![4-[4-[(4-Anilinophenyl)-(4-phenylazaniumylidenecyclohexa-2,5-dien-1-ylidene)methyl]anilino]benzenesulfonate](/img/structure/B75343.png)


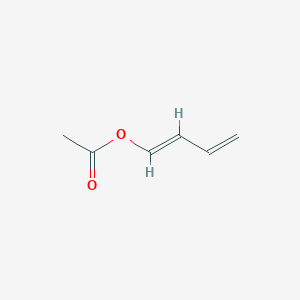
![butyl (2S)-3-phenyl-2-[(2,2,2-trifluoroacetyl)amino]propanoate](/img/structure/B75351.png)
